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Abstract
Gemcitabine elaidate hydrochloride (also known as CP-4126 and CO-101) is a lipophilic

prodrug of the widely used chemotherapeutic agent, gemcitabine.[1][2] Developed to overcome

key limitations of gemcitabine, such as poor membrane permeability and susceptibility to

metabolic inactivation, this derivative conjugates gemcitabine with elaidic acid, an unsaturated

fatty acid.[3][4] This modification was designed to enhance cellular uptake, bypass resistance

mechanisms, and improve the overall therapeutic index.[3][5] This technical guide provides a

comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical

development of gemcitabine elaidate hydrochloride.

Rationale for Development and Chemical Properties
Gemcitabine, a deoxycytidine analog, is a cornerstone in the treatment of various solid tumors,

including pancreatic, non-small cell lung, breast, and ovarian cancers.[6][7] However, its

efficacy is often hampered by several factors. As a hydrophilic molecule, its entry into tumor

cells is dependent on human equilibrative nucleoside transporters (hENTs), particularly hENT1.

[7][8] Low expression of hENT1 in tumors is a known mechanism of resistance.[5] Furthermore,

gemcitabine is rapidly metabolized and inactivated by the enzyme cytidine deaminase (CDA) in

the plasma and tissues, leading to a short half-life.[7][9]
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To address these challenges, gemcitabine elaidate was developed as a lipophilic prodrug.[1]

[10] By attaching an elaidic acid moiety to the 5' position of gemcitabine, the molecule's

lipophilicity is significantly increased.[3][4] This chemical modification allows the drug to enter

cells via passive diffusion, independent of hENT1 transporters, and it was suggested that this

formulation may be less susceptible to deactivation by CDA.[3][8][10]

Table 1: Physicochemical Properties of Gemcitabine Elaidate

Property Value Reference

Chemical Name

[(2R,3R,5R)-5-(4-amino-2-

oxopyrimidin-1-yl)-4,4-difluoro-

3-hydroxyoxolan-2-yl]methyl

(E)-octadec-9-enoate

[3]

Synonyms
CP-4126, CO-101,

Gemcitabine 5'-elaidate
[2][3][11]

Molecular Formula C27H43F2N3O5 [2][11]

Molecular Weight 527.64 g/mol [2][11]

CAS Number 210829-30-4 [11]

A key concept in oral drug development is Lipinski's Rule of Five, which predicts the

druglikeness of a chemical compound.[12] While gemcitabine elaidate was developed for

intravenous administration, an analysis against these criteria highlights its significant departure

from typical oral drug properties, primarily due to its high molecular weight and lipophilicity.

Table 2: Lipinski's Rule of Five Analysis for Gemcitabine Elaidate
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Rule
Value for Gemcitabine
Elaidate

Conforms?

Molecular Weight < 500 Da 527.64 No

LogP ≤ 5
>5 (implied by high

lipophilicity)
No

Hydrogen Bond Donors ≤ 5
3 (2 from amine, 1 from

hydroxyl)
Yes

Hydrogen Bond Acceptors ≤ 10
8 (5 from oxygens, 3 from

nitrogens)
Yes

Violations 2
At Risk for Poor Oral

Bioavailability

Synthesis
The synthesis of gemcitabine elaidate involves the esterification of gemcitabine with elaidic

acid. While industrial-scale synthesis of gemcitabine hydrochloride itself is a multi-step process

starting from raw materials like 2,3-oxo-isopentylidene-D-glyceraldehyde[13][14], the final

prodrug formation is a more direct conjugation. In a laboratory setting, this is typically achieved

by reacting the 5'-hydroxyl group of gemcitabine with an activated form of elaidic acid, such as

elaidoyl chloride, in the presence of a suitable base and solvent system to facilitate the ester

bond formation.

Mechanism of Action
Gemcitabine elaidate functions as a prodrug that is converted intracellularly into gemcitabine,

which then exerts its cytotoxic effects through its phosphorylated metabolites.[10][15]

Cellular Uptake: Due to its lipophilic nature, gemcitabine elaidate is thought to cross the cell

membrane via passive diffusion, bypassing the hENT1 transporter dependency of its parent

drug, gemcitabine.[8]

Intracellular Activation: Once inside the cell, intracellular esterases cleave the elaidic acid

chain, releasing free gemcitabine.[1][2][10]
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Phosphorylation: The released gemcitabine is then phosphorylated by deoxycytidine kinase

(dCK) to form gemcitabine monophosphate (dFdCMP).[7] This is the rate-limiting step in its

activation. Subsequently, other nucleoside kinases convert dFdCMP into the active

diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[7][16]

Dual Cytotoxic Action:

Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) inhibits

ribonucleotide reductase (RRM1), the enzyme responsible for producing the

deoxynucleotides required for DNA synthesis.[3][16] This depletes the intracellular pool of

deoxynucleotides, particularly dCTP.

DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with dCTP for

incorporation into the elongating DNA strand by DNA polymerase.[6][16] After dFdCTP is

incorporated, one more deoxynucleotide is added, after which DNA polymerase cannot

proceed.[7] This "masked chain termination" halts DNA synthesis and repair, ultimately

triggering apoptosis (programmed cell death).[2][3][16]
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Caption: Mechanism of action of Gemcitabine Elaidate.
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Preclinical Development
In Vitro Studies
Gemcitabine elaidate demonstrated potent antiproliferative activity across a range of cancer

cell lines, including those sensitive and resistant to standard gemcitabine.[15] Its ability to

inhibit growth in a manner independent of nucleoside transporters was a key finding.[4]

Table 3: In Vitro Cytotoxicity (IC50) of Gemcitabine Elaidate

Cell Line Cancer Type IC50 (µM) Reference

L1210/L5

Leukemia

(Gemcitabine-

sensitive)

0.0033 [4][15]

L4A6
Leukemia

(Cytarabine-resistant)
16.0 [15]

BCLO Not Specified 0.0042 [4][15]

Bara-C
Not Specified

(Cytarabine-resistant)
13.0 [15]

C26-A Colon Cancer 0.0015 [15]

C26-G Colon Cancer 0.03 [15]

A2780

Ovarian Cancer

(Gemcitabine-

sensitive)

0.0025 [4][15]

AG6000

Ovarian Cancer

(Gemcitabine-

resistant)

91 [4]

THX Malignant Melanoma 0.0040 [15]

LOX Malignant Melanoma 0.0077 [15]

MOLT4 Leukemia 0.028 [15]

MOLT4/C8 Leukemia 0.088 [15]
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Experimental Protocol: In Vitro Cytotoxicity Assay (MTT-
based)
A common method to determine the IC50 values listed above is the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][17]

Cell Seeding: Cancer cells (e.g., MIA PaCa-2 pancreatic cancer cells) are seeded into 96-

well plates at a predetermined density and allowed to adhere overnight.[17]

Drug Treatment: Cells are treated with increasing concentrations of gemcitabine elaidate

(and control compounds like standard gemcitabine or vehicle) for a specified duration (e.g.,

48 or 72 hours).[8][17]

MTT Addition: After the incubation period, MTT reagent is added to each well. Viable cells

with active mitochondrial dehydrogenases convert the water-soluble yellow MTT into an

insoluble purple formazan.

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

Absorbance Reading: The absorbance of the solution is measured using a microplate reader

at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the

number of viable cells.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%,

is determined by plotting cell viability against drug concentration and fitting the data to a

dose-response curve.[17]
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Caption: General workflow for an in vitro MTT cytotoxicity assay.
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In Vivo Studies
In vivo studies using human tumor xenografts in nude mice confirmed the anti-tumor activity of

gemcitabine elaidate.[15] The compound showed efficacy against various solid tumors when

administered intraperitoneally or orally.[4][15]

Table 4: In Vivo Efficacy of Gemcitabine Elaidate in Xenograft Models

Cancer Model
Administration
Route & Dose

Outcome Reference

EKVX (Non-small cell

lung cancer)

40 mg/kg; i.p. every 3

days

Tumor growth

reduction
[4]

MHMX (Sarcoma)
40 mg/kg; i.p. every 3

days

Tumor growth

reduction
[4]

TAX II-1 (Fibrous

histiocytoma)

i.p. every 3 days for 5

doses

Tumor growth

inhibition
[15]

THX (Malignant

melanoma)

i.p. every 3 days for 5

doses

Tumor growth

inhibition
[15]

CRL-1435 (Prostate

cancer)

i.p. every 3 days for 5

doses

Tumor growth

inhibition
[15]

PANC-1 (Pancreatic

cancer)

i.p. every 3 days for 5

doses

Tumor growth

inhibition
[15]

Co6044 (Colon

cancer)

10-20 mg/kg; p.o.

every 3 days for 5

doses

Significant antitumor

activity with

acceptable toxicity

[15]

Experimental Protocol: In Vivo Xenograft Study
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of

human tumor cells.

Tumor Implantation: A suspension of human cancer cells (e.g., EKVX non-small cell lung

cancer cells) is injected subcutaneously into the flank of each mouse.
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Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200

mm³).

Randomization: Mice are randomized into treatment and control groups.

Treatment Administration: The treatment group receives gemcitabine elaidate via a specified

route (e.g., intraperitoneally) and schedule (e.g., 40 mg/kg every three days).[4] The control

group receives a vehicle solution.

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

Tumor volume is often calculated using the formula: (Length x Width²)/2.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

maximum size, or after a set number of treatment cycles.

Data Analysis: Tumor growth curves are plotted for each group. Efficacy is assessed by

comparing the tumor growth inhibition in the treated group versus the control group.
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Caption: General workflow for an in vivo tumor xenograft study.
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Clinical Development
Gemcitabine elaidate, under the code name CO-101, advanced into clinical trials for various

solid tumors.[3] The primary hypothesis was that it would be more effective than gemcitabine in

patients whose tumors had low hENT1 expression.[5]

Table 5: Selected Clinical Trials of Gemcitabine Elaidate (CO-101)

Trial Identifier Phase Condition(s) Intervention(s) Status

NCT01124786 2

Metastatic

Pancreatic

Adenocarcinoma

CO-101 vs.

Gemcitabine
Completed

NCT01233375 2

Gemcitabine-

Refractory Stage

IV Pancreatic

Adenocarcinoma

CO-101 Completed

NCT01641575 1

Advanced Solid

Tumors, Non-

small Cell Lung

Cancer

Gemcitabine

Elaidate +

Cisplatin

Terminated

Phase I studies established the maximum tolerated dose and safety profile, including in

combination with other agents like cisplatin.[5][18] However, subsequent Phase II trials,

particularly in metastatic pancreatic adenocarcinoma, did not demonstrate a significant efficacy

benefit of gemcitabine elaidate over standard gemcitabine, even in patients with low hENT1

levels.[8][19] These disappointing results ultimately led to the discontinuation of its clinical

development.[18]

Conclusion
The development of gemcitabine elaidate hydrochloride represents a rational and well-

designed approach to prodrug chemistry, aimed at overcoming established mechanisms of

chemotherapy resistance. By modifying gemcitabine to be more lipophilic, researchers

successfully created a compound that could enter cells independently of the hENT1 transporter

and showed significant promise in preclinical models.[5][8] However, this preclinical success
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did not translate into superior clinical efficacy in Phase II trials for pancreatic cancer.[8][20] The

story of gemcitabine elaidate underscores the significant challenges in translating promising

preclinical data into clinical benefit and highlights the complexity of drug resistance in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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